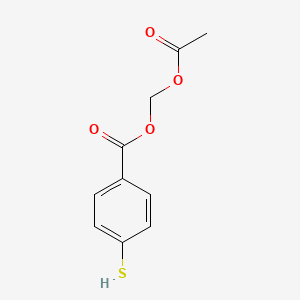

4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Description

BenchChem offers high-quality 4-Mercaptobenzoic Acid, Acetoxymethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Mercaptobenzoic Acid, Acetoxymethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetyloxymethyl 4-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c1-7(11)13-6-14-10(12)8-2-4-9(15)5-3-8/h2-5,15H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRPHZZMLQHYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652630 | |

| Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-73-7 | |

| Record name | (Acetyloxy)methyl 4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

This is a comprehensive technical guide for the synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester .

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester CAS: 887406-73-7 Molecular Formula: C₁₀H₁₀O₄S Molecular Weight: 226.25 g/mol [1][2][3]

The Application Context

Acetoxymethyl (AM) esters are a cornerstone of chemical biology, utilized to mask polar carboxylic acids, thereby neutralizing their charge and facilitating passive diffusion across the lipophilic cell membrane. Once intracellular, ubiquitous cytosolic esterases hydrolyze the AM group, releasing the free active carboxylate (in this case, 4-mercaptobenzoic acid) and formaldehyde.

This specific compound is frequently employed as a thiol-delivery prodrug or a cell-trappable probe for investigating redox signaling or protein cross-linking within the cytosol.

The Chemoselectivity Paradox

Synthesizing this molecule presents a classic organic chemistry challenge: Chemoselectivity . The starting material, 4-mercaptobenzoic acid, contains two nucleophilic sites:

-

The Thiol (-SH) : Highly nucleophilic (Soft).

-

The Carboxylate (-COO⁻) : Moderately nucleophilic (Hard).

The Risk: Standard alkylation with bromomethyl acetate (the AM donor) in the presence of a base will preferentially alkylate the sulfur atom (forming a thioether) or alkylate both positions, leading to impurities that are difficult to separate.

The Solution (The Disulfide Route): To guarantee high fidelity, this protocol utilizes a Protection-Deprotection Strategy via the disulfide dimer. By oxidizing the thiol to a disulfide first, we eliminate S-nucleophilicity, allowing exclusive O-alkylation of the carboxylate. Subsequent mild reduction restores the thiol.

Part 2: Synthesis Protocol (The Disulfide Route)

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, ensuring structural integrity of the thiol group.

Step-by-Step Methodology

Phase 1: Preparation of 4,4'-Dithiodibenzoic Acid

Note: This compound is commercially available (CAS 1155-51-7). If purchased, skip to Phase 2. If synthesizing:

-

Dissolution: Dissolve 4-mercaptobenzoic acid (10 mmol, 1.54 g) in Ethanol (50 mL).

-

Oxidation: Add a solution of Iodine (I₂) in ethanol dropwise until a faint yellow color persists (indicating excess iodine).

-

Quenching: Add a small amount of Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (color disappears).

-

Precipitation: Pour the mixture into cold water (200 mL). The disulfide is insoluble in water.

-

Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.

Phase 2: Bis-Acetoxymethylation (The Critical Step)

This step installs the AM ester groups on the disulfide dimer.

Reagents:

-

4,4'-Dithiodibenzoic acid (from Phase 1)

-

Bromomethyl acetate (CAS 592-55-2) [Warning: Lachrymator]

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

Protocol:

-

Setup: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, suspend 4,4'-dithiodibenzoic acid (1.0 eq, 3.06 g, 10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add DIPEA (2.5 eq, 25 mmol, 4.35 mL). The solution should clarify as the salt forms.

-

Alkylation: Cool the mixture to 0°C. Add Bromomethyl acetate (2.5 eq, 25 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The polar acid starting material will disappear, replaced by a less polar diester.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 0.1 M HCl (2 x 50 mL) to remove excess DIPEA.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Wash with Brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Intermediate: Bis(acetoxymethyl) 4,4'-dithiodibenzoate.

-

Phase 3: Reductive Cleavage to Monomer

We must cleave the disulfide bond without hydrolyzing the sensitive AM esters. TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it is effective at lower pH (preventing base-catalyzed ester hydrolysis) and is non-thiol based.

Protocol:

-

Dissolution: Dissolve the Bis-AM ester intermediate (1 mmol) in a mixture of THF:Water (9:1, 10 mL). Note: Keep water content low to prevent hydrolysis.

-

Reduction: Add TCEP·HCl (1.2 eq) to the solution.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Monitoring: TLC should show the cleavage of the dimer into the monomer (slightly more polar than the dimer due to the free SH).

-

-

Extraction (Critical):

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with water (3 x 20 mL) to remove TCEP and oxidized TCEP oxide.

-

Dry organic layer over Na₂SO₄ (Sodium sulfate is preferred over Magnesium sulfate for sensitive esters).

-

-

Isolation: Concentrate in vacuo at low temperature (<30°C) .

-

Final Purification: If necessary, rapid filtration through a short silica plug using DCM/Hexane.

Part 3: Quality Control & Characterization

The final product is an oil or low-melting solid that is prone to hydrolysis. Immediate characterization is recommended.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| ¹H NMR | δ ~ 8.0 ppm (d, 2H) | Aromatic Protons (Ortho to COOR) | Confirms Benzoic core |

| ¹H NMR | δ ~ 7.3 ppm (d, 2H) | Aromatic Protons (Meta to COOR) | Confirms Benzoic core |

| ¹H NMR | δ ~ 5.9 ppm (s, 2H) | -O-CH₂-O- | Diagnostic for AM Ester |

| ¹H NMR | δ ~ 2.1 ppm (s, 3H) | -CO-CH₃ | Acetate methyl group |

| ¹H NMR | δ ~ 3.5–4.0 ppm (s, 1H) | -SH | Free Thiol (May vary with conc.) |

| MS (ESI) | m/z | 225.0 [M-H]⁻ or 249.0 [M+Na]⁺ | Confirms MW 226.25 |

| Purity | HPLC | >95% | Absorbance at 254 nm |

Part 4: Mechanism of Action (Cellular)

Understanding the fate of this molecule is crucial for experimental design.

[7]

Part 5: Handling and Storage (Critical)

Acetoxymethyl esters are hydrolytically unstable . Strict adherence to these storage conditions is required to prevent degradation into the free acid and formaldehyde.

-

Storage: Store solid/neat oil at -20°C or -80°C .

-

Desiccation: Keep under Argon/Nitrogen in a sealed vial with desiccant. Moisture is the enemy.

-

Stock Solutions:

-

Prepare stock solutions in anhydrous DMSO (Dimethyl sulfoxide).

-

Use stocks immediately or aliquot and freeze.

-

Do not store in aqueous buffers or protic solvents (Methanol/Ethanol) for extended periods.

-

-

Usage: Dilute into aqueous buffer (PBS/Media) immediately prior to adding to cells. The half-life in media is typically 10–30 minutes due to serum esterases and chemical hydrolysis.

References

-

Synthesis of AM Esters (General Protocol): Raber, D. J., et al. "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates."[8] Organic Syntheses, 1977, 56, 59.[8]

-

Thiol Protection Strategies (Disulfide Route): Alfa Chemistry. "4,4'-Dithiobisbenzoic acid (CAS 1155-51-7) Properties and Synthesis."

-

Acetoxymethyl Ester Properties & Hydrolysis: Santa Cruz Biotechnology. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data."

-

TCEP Reduction of Disulfides: BenchChem. "Protocols for Thiol-Disulfide Exchange and Reduction."

Sources

- 1. scbt.com [scbt.com]

- 2. 887406-73-7 4-Mercaptobenzoic Acid, Acetoxymethyl Ester - TRC M252515 | 景明化工專業代理 [echochemical.com]

- 3. 4-MERCAPTOBENZOIC ACID, ACETOXYMETHYL ESTER | 887406-73-7 [chemicalbook.com]

- 4. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0272742B1 - Method for preparation of mercaptobenzoates - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Mercaptobenzoic Acid and its Acetoxymethyl Ester

This guide provides a comprehensive overview of the physicochemical properties of 4-mercaptobenzoic acid and its acetoxymethyl ester derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these compounds. This document delves into the core characteristics, synthesis, and analytical methodologies pertinent to these molecules, with a focus on providing practical, field-proven insights.

Introduction to 4-Mercaptobenzoic Acid: A Versatile Building Block

4-Mercaptobenzoic acid (4-MBA) is a bifunctional organic molecule that has garnered significant interest across various scientific disciplines. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group on a benzene ring, makes it a valuable building block in organic synthesis, materials science, and nanotechnology.[1][2] The thiol group provides a strong affinity for noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs), which have applications in sensors, electronics, and corrosion inhibition.[1] The carboxylic acid moiety, on the other hand, offers a site for further chemical modification, such as esterification or amidation, and influences the molecule's solubility and acid-base properties.[2]

In the realm of drug development, 4-MBA serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its antioxidant and anti-inflammatory properties have also been noted, suggesting its potential as a therapeutic agent itself.[1]

Physicochemical Properties of 4-Mercaptobenzoic Acid

A thorough understanding of the physicochemical properties of 4-MBA is fundamental to its application. The following table summarizes its key characteristics, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₂S | [3][4] |

| Molecular Weight | 154.19 g/mol | [3][4] |

| CAS Number | 1074-36-8 | [3][4][5] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Melting Point | 215-224 °C | [3] |

| Boiling Point | 314.3 ± 25.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[1][3] | [1][2][3] |

| pKa | 4.05 ± 0.10 (Predicted) | [1][3] |

4-Mercaptobenzoic Acid, Acetoxymethyl Ester: A Prodrug Approach

The acetoxymethyl ester of 4-mercaptobenzoic acid is a derivative designed to enhance the parent molecule's potential for biological applications, particularly in drug delivery. Acetoxymethyl (AM) esters are a well-established prodrug strategy used to mask the charge of carboxylic acids, thereby increasing their lipophilicity and ability to permeate cell membranes.[6][7][8][9]

Once inside a cell, endogenous esterases cleave the AM ester, releasing the active carboxylic acid, in this case, 4-mercaptobenzoic acid, along with formaldehyde and acetic acid as byproducts.[9][10] This intracellular release mechanism is a powerful tool for delivering drugs to their site of action.

Predicted Physicochemical Properties

Direct experimental data for 4-mercaptobenzoic acid, acetoxymethyl ester is scarce in publicly available literature. However, based on the known properties of 4-MBA and the general characteristics of acetoxymethyl esters, we can predict its key physicochemical properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₀O₄S | Addition of a -CH₂-O-C(O)-CH₃ group to 4-MBA. |

| Molecular Weight | 226.25 g/mol | Calculated based on the molecular formula. |

| CAS Number | 887406-73-7 | [1] |

| Appearance | Likely a solid at room temperature. | Esterification of a solid acid often results in a solid ester. |

| Melting Point | Expected to be lower than the parent acid. | Esterification typically lowers the melting point due to reduced intermolecular hydrogen bonding. |

| Boiling Point | Expected to be higher than the parent acid. | Increased molecular weight generally leads to a higher boiling point. |

| Solubility | Increased solubility in nonpolar organic solvents and decreased solubility in water compared to the parent acid. | The acetoxymethyl group increases lipophilicity. |

Expected Spectral Features

-

¹H NMR: The spectrum is expected to show the characteristic aromatic protons of the benzene ring, a singlet for the methylene protons of the acetoxymethyl group (around 5.7-5.9 ppm), and a singlet for the methyl protons of the acetyl group (around 2.1 ppm). The thiol proton signal may be broad and its chemical shift can vary.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon of the acetoxymethyl group, and the methyl carbon of the acetyl group.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretching of the ester (around 1750-1770 cm⁻¹), the C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations. The S-H stretching vibration may be weak and appear around 2550-2600 cm⁻¹.

Experimental Protocols

Synthesis of 4-Mercaptobenzoic Acid

A common and effective method for the synthesis of 4-mercaptobenzoic acid involves the reaction of p-chlorobenzoic acid with thiourea, followed by hydrolysis.[11][12]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorobenzoic acid and thiourea in ethanol.

-

Catalyst Addition: Add a catalytic amount of iodine to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Isolation of Intermediate: Cool the reaction mixture, and the intermediate, S-(4-carboxy-phenyl)isothiouronium chloride, will precipitate. Collect the solid by filtration and wash with cold ethanol.

-

Hydrolysis: Suspend the intermediate in water and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the isothiouronium salt.

-

Acidification and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-mercaptobenzoic acid. Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

Caption: Synthesis of 4-Mercaptobenzoic Acid.

Proposed Synthesis of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

The synthesis of the acetoxymethyl ester can be achieved by reacting 4-mercaptobenzoic acid with an acetoxymethylating agent, such as acetoxymethyl chloride or bromide, in the presence of a non-nucleophilic base.[6]

Step-by-Step Methodology:

-

Protection of the Thiol Group (Optional but Recommended): To avoid side reactions at the thiol group, it is advisable to protect it first. A common protecting group for thiols is the trityl group.

-

Esterification: Dissolve the (protected) 4-mercaptobenzoic acid in a suitable aprotic solvent (e.g., DMF or acetonitrile). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA). Cool the mixture in an ice bath and add acetoxymethyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection (if applicable): If the thiol group was protected, deprotect it using standard conditions (e.g., trifluoroacetic acid for the trityl group).

Caption: Proposed Synthesis of the Acetoxymethyl Ester.

Determination of Physicochemical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of synthesized compounds.

-

Melting Point: Determined using a melting point apparatus. A sharp melting range indicates high purity.

-

Solubility: Assessed by adding a small amount of the compound to various solvents at a specific temperature and observing for dissolution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are typically recorded.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Caption: Workflow for Physicochemical Characterization.

Conclusion

4-Mercaptobenzoic acid is a versatile molecule with established applications and well-characterized physicochemical properties. Its acetoxymethyl ester derivative represents a promising prodrug candidate, offering a potential mechanism for enhanced cellular uptake and targeted drug delivery. While experimental data for the ester is limited, its properties can be reasonably predicted based on the parent acid and the known behavior of acetoxymethyl esters. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of these compounds in drug development and other scientific fields.

References

-

Introduction to Acetoxymethyl Esters (AM-esters). (n.d.). Ontosight AI. Retrieved from [Link]

-

EGTA acetoxymethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Acetoxymethyl (AM) groups. (a) General schematic of AM ester... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and utility of fluorogenic acetoxymethyl ethers. (n.d.). Raines Lab. Retrieved from [Link]

-

4-Mercaptobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP. (n.d.). National Library of Medicine. Retrieved from [Link]

-

Acetoxymethyl Esters. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]

-

Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

- Preparation method of 4-mercaptobenzoic acid. (n.d.). Google Patents.

- Method for preparation of mercaptobenzoates. (n.d.). Google Patents.

-

4-Mercaptobenzoic acid, S-trimethylsilyl-, trimethylsilyl ester - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Benzoic acid, 4-mercapto-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

-

4-Mercaptobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1074-36-8: 4-Mercaptobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Mercaptobenzoic acid CAS#: 1074-36-8 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. ontosight.ai [ontosight.ai]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biolog.de [biolog.de]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

4-Mercaptobenzoic Acid, Acetoxymethyl Ester: Technical Guide to Intracellular Delivery and Application

Topic: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2]

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7 ) is a specialized biochemical derivative designed to overcome the membrane impermeability of its parent compound, 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid group with an acetoxymethyl (AM) ester, this compound functions as a pro-drug or pro-reporter , enabling the passive diffusion of the thiol-functionalized benzoate into the eukaryotic cytosol.

Once intracellular, ubiquitous esterases hydrolyze the AM group, trapping the charged, active 4-MBA species inside the cell. This "Trojan Horse" mechanism is critical for applications requiring intracellular Surface-Enhanced Raman Scattering (SERS) sensing, intracellular pH monitoring, and targeted proteomic profiling.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 887406-73-7 |

| IUPAC Name | Acetoxymethyl 4-sulfanylbenzoate |

| Molecular Formula | C₁₀H₁₀O₄S |

| Molecular Weight | 226.25 g/mol |

| Parent Compound | 4-Mercaptobenzoic Acid (CAS 1074-36-8) |

| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

| Stability | Susceptible to spontaneous hydrolysis in aqueous buffers; Thiol oxidation prone |

Mechanism of Action: The AM Ester Strategy

The core utility of CAS 887406-73-7 lies in its ability to deliver the 4-MBA moiety across the lipid bilayer. 4-MBA itself is anionic at physiological pH (pKa ~4.8 for the carboxylate), preventing passive cellular uptake. The AM ester modification neutralizes this charge and masks the polar group.

Cellular Uptake and Activation Pathway

-

Permeation: The lipophilic acetoxymethyl ester diffuses freely across the plasma membrane.

-

Enzymatic Cleavage: Intracellular non-specific esterases attack the ester linkage.

-

Release & Trapping: The hydrolysis releases acetic acid, formaldehyde, and the free 4-mercaptobenzoic acid. The regenerated carboxylate ionizes (

), becoming membrane-impermeable and accumulating in the cytosol. -

Functional Binding: The free thiol (-SH) group is now available to bind to intracellular metal nanoparticles (for SERS), crosslink with proteins, or act as a pharmacological agent.

Figure 1: Mechanism of cellular uptake and intracellular trapping of 4-Mercaptobenzoic Acid via AM ester hydrolysis.

Applications in Research & Drug Development

A. Intracellular SERS Probes (pH Sensing)

The parent compound, 4-MBA, is a "gold standard" Raman reporter because its SERS spectrum is highly sensitive to pH changes (specifically the ratio of peaks at ~1430 cm⁻¹ vs ~1590 cm⁻¹).

-

Challenge: Introducing 4-MBA-functionalized nanoparticles into cells often results in endosomal entrapment.

-

Solution: CAS 887406-73-7 allows for "in situ" functionalization or delivery of the probe molecule to the cytoplasm, where it can interact with gold nanostars or clusters delivered separately or synthesized intracellularly.

B. Pharmacological Inhibition (GABAA Receptors)

4-MBA is a known antagonist of the GABAA receptor.[1]

-

Application: In neuropharmacology, the AM ester variant serves as a prodrug to ensure high intracellular concentrations in slice preparations or neuronal cultures, overcoming the poor bioavailability of the free acid.

C. Proteomics & Thiol Labeling

The free thiol group on the released 4-MBA can participate in disulfide exchange or Michael addition reactions.

-

Usage: It acts as a cleavable "warhead" to tag intracellular cysteine residues. The benzoate group can subsequently be used as an immunogenic epitope or a handle for pull-down assays.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Critical: The AM ester is sensitive to moisture. Handle under inert gas.

-

Weighing: Weigh 1 mg of CAS 887406-73-7 in a glove box or dry environment.

-

Solvent: Dissolve in 44 µL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution .

-

Note: Avoid ethanol for stock preparation to prevent transesterification.

-

-

Storage: Aliquot into single-use amber vials. Store at -20°C. Stable for 3 months if kept dry.

Protocol B: Cell Loading for Intracellular Accumulation

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).

-

Culture: Grow cells to 70-80% confluence on glass-bottom dishes (for imaging).

-

Wash: Remove culture media and wash cells 2x with Hanks' Balanced Salt Solution (HBSS) or serum-free media.

-

Rationale: Serum esterases can prematurely hydrolyze the AM ester outside the cell.

-

-

Loading Solution: Dilute the 100 mM DMSO stock into HBSS to a final concentration of 1–10 µM .

-

Optional: Add 0.02% Pluronic F-127 to aid dispersion.

-

-

Incubation: Incubate cells for 30–60 minutes at 37°C.

-

Wash: Aspirate loading solution and wash cells 3x with HBSS to remove extracellular probe.

-

Post-Incubation: Incubate in complete media for an additional 30 minutes to allow complete intracellular hydrolysis of the ester.

Protocol C: SERS Detection (If using with Gold Nanoparticles)

-

Nanoparticle Co-incubation: If measuring SERS, cells must contain plasmonic substrates (e.g., gold nanostars). These can be co-incubated or electroporated.

-

Excitation: Use a 785 nm near-infrared laser (minimizes autofluorescence).

-

Acquisition: Focus on the cytoplasm. Acquire spectra (1–5 sec integration).

-

Analysis: Monitor the carboxylate stretching vibration (~1400 cm⁻¹) which appears only after the AM group is cleaved and the acid is deprotonated.

Quantitative Data & Troubleshooting

Spectral Markers for Hydrolysis Validation

| Vibrational Mode | Frequency (cm⁻¹) | Status: AM Ester (Precursor) | Status: 4-MBA (Hydrolyzed) |

| C=O Stretch (Ester) | ~1720–1740 | Strong | Absent |

| COO⁻ Sym. Stretch | ~1380–1420 | Absent | Strong (pH dependent) |

| Ring Breathing (ν8a) | ~1580–1590 | Present | Present (Reference Peak) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Intracellular Signal | Premature hydrolysis in media | Use serum-free media; reduce loading time. |

| Precipitation | High concentration / Low solubility | Use Pluronic F-127; keep DMSO < 0.5% v/v. |

| Cell Toxicity | Formaldehyde accumulation | Reduce probe concentration; wash cells thoroughly after loading. |

References

-

Santa Cruz Biotechnology. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Product Data.

-

Michota, A., & Bukowska, J. (2003). Surface-enhanced Raman scattering (SERS) of 4-mercaptobenzoic acid on silver and gold substrates. Journal of Raman Spectroscopy. (Context: SERS properties of the parent compound)

-

Talley, C. E., et al. (2004). Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering. Analytical Chemistry. (Context: Application of 4-MBA in intracellular sensing)

-

GuideChem. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester Properties and Safety.

Sources

Technical Guide: Solubility & Handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Executive Summary & Compound Identity

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS: 887406-73-7) is a specialized biochemical reagent designed for the intracellular delivery of 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid of 4-MBA with an acetoxymethyl (AM) ester group, the molecule becomes lipophilic and cell-permeable. Once internalized, intracellular esterases hydrolyze the AM group, releasing the free 4-MBA, which is subsequently trapped within the cytosol due to its ionization at physiological pH.

This guide details the solubility profile, stability concerns, and precise handling protocols required to maintain the integrity of this dual-sensitive compound (thiol-oxidation prone and ester-hydrolysis prone).

Chemical Identity

| Property | Detail |

| Systematic Name | 4-Mercaptobenzoic acid, acetoxymethyl ester |

| CAS Number | 887406-73-7 |

| Molecular Formula | C₁₀H₁₀O₄S |

| Molecular Weight | 226.25 g/mol |

| Functional Groups | Free Thiol (-SH), Acetoxymethyl Ester (-COOCH₂OCOCH₃) |

| Physical State | White to off-white crystalline solid or powder |

Physicochemical Solubility Profile

The solubility of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester is governed by the lipophilic AM ester moiety, which drastically reduces water solubility compared to the parent acid while enhancing solubility in polar aprotic solvents.

Quantitative Solubility Data

Note: Data derived from physicochemical properties of structural analogs (Benzoic acid AM esters) and standard biochemical handling protocols.

| Solvent | Solubility Potential | Stability Rating | Application Notes |

| Anhydrous DMSO | High (> 25 mg/mL) | High (Short-term) | Recommended Vehicle. Use high-grade anhydrous DMSO (<0.1% water) to prevent hydrolysis. |

| Anhydrous DMF | High (> 25 mg/mL) | Moderate | Alternative to DMSO if cytotoxicity is a concern, though DMSO is standard. |

| Ethanol (100%) | Moderate (> 10 mg/mL) | Low | Risk of Transesterification. Not recommended for long-term storage. |

| Aqueous Buffers (PBS) | Insoluble (< 0.1 mg/mL) | Unstable | Do NOT dissolve directly. The compound will precipitate and hydrolyze rapidly. |

| Chloroform | Moderate | High | Useful for chemical synthesis or non-biological partitioning studies. |

Critical Stability Factors

-

Hydrolysis (Moisture Sensitivity): The acetoxymethyl ester linkage is highly susceptible to spontaneous hydrolysis in the presence of water. Stock solutions must be prepared in anhydrous solvents.

-

Oxidation (Thiol Sensitivity): The free thiol (-SH) at the para position is prone to oxidative dimerization (forming disulfides) in air. Solvents should be degassed or stored under an inert atmosphere (Argon/Nitrogen).

Mechanism of Action & Cellular Trapping

Understanding the solubility requires understanding the "Pro-drug" mechanism. The AM ester is not just a solubilizing group; it is a delivery system.

DOT Diagram: Intracellular Activation Pathway

The following diagram illustrates the transition from the soluble, lipophilic form to the trapped, hydrophilic species.

Figure 1: Mechanism of cellular entry and activation. The lipophilic AM ester crosses the membrane, where intracellular esterases cleave it, releasing the polar 4-Mercaptobenzoic acid (4-MBA) which is retained inside the cell.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, concentrated stock for dilution into biological assays. Reagents:

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

Procedure:

-

Equilibrate: Allow the product vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Calculate: For 1 mg of compound (MW 226.25), add 442 µL of anhydrous DMSO to achieve a 10 mM concentration.

-

Solubilize: Add DMSO directly to the vial. Vortex vigorously for 30-60 seconds.

-

Expert Tip: If particulates persist, sonicate in a water bath (room temp) for 2 minutes. Avoid heating >37°C to prevent ester degradation.

-

-

Storage: Aliquot immediately into small, light-protected vials (e.g., amber tubes). Overlay with Argon gas if available. Store at -20°C .

-

Shelf Life: Use within 1 month once dissolved. Solid is stable for >1 year at -20°C.

-

Protocol B: Aqueous Working Solution (Cell Loading)

Objective: Dilute stock into buffer without precipitation. Reagents:

-

10 mM Stock Solution (in DMSO)

-

Pluronic® F-127 (20% w/v in DMSO) - Optional solubilizing agent

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

Procedure:

-

Prepare Intermediate (Optional but Recommended): Mix 1 µL of 10 mM Stock with 1 µL of 20% Pluronic F-127. This helps disperse the hydrophobic ester in water.

-

Dilute: Add the mixture to 1 mL of warm (37°C) HBSS while vortexing.

-

Final Concentration: 10 µM.

-

Final DMSO: 0.1-0.2%.

-

-

Apply: Use immediately. Do not store aqueous solutions; the ester will hydrolyze (half-life < 1 hour in neutral pH).

Troubleshooting & Expert Insights

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| White precipitate upon dilution | "Crashing out" due to high hydrophobicity. | Use Pluronic F-127 (0.02% final) or reduce working concentration to <5 µM. |

| Loss of biological activity | Hydrolysis of AM ester in stock. | Verify DMSO quality. DMSO absorbs water from air; use single-use ampoules or molecular sieves. |

| Unexpected toxicity | Formaldehyde accumulation. | Wash cells 3x after loading. The AM ester cleavage releases formaldehyde; minimize loading time (<30 min). |

| Dimerization | Oxidation of free thiol. | Add TCEP (tris(2-carboxyethyl)phosphine) only if it does not interfere with the assay. Otherwise, work strictly anaerobically. |

Workflow Visualization

Figure 2: Decision tree for solubilization and loading to minimize precipitation artifacts.

References

-

Santa Cruz Biotechnology. 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (CAS 887406-73-7) Product Datasheet. Retrieved from

-

Thermo Fisher Scientific. Acetoxymethyl (AM) and Acetate Esters: Technical Guide to Handling and Solubility. Retrieved from

-

Raines, R. T., et al. (2014). "Synthesis and utility of fluorogenic acetoxymethyl ethers." Chemical Science, 5(6), 2200-2204. (Validating the mechanism of AM ester/ether hydrolysis and formaldehyde release). Retrieved from

-

PubChem. 4-Mercaptobenzoic Acid (Parent Compound) Physicochemical Properties. CID 74958. Retrieved from

Sources

4-Mercaptobenzoic Acid, Acetoxymethyl Ester: Intracellular Delivery & Mechanism of Action

The following technical guide details the mechanism of action, experimental utility, and handling protocols for 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) .

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) is a specialized, cell-permeable "pro-probe" or prodrug derivative of 4-mercaptobenzoic acid (4-MBA). While 4-MBA is widely recognized as a high-performance Raman reporter molecule and a ligand for protein tyrosine phosphatase (PTP) inhibition, its anionic carboxylate group prevents passive diffusion across the plasma membrane.

The Acetoxymethyl (AM) ester modification masks this charge, creating a neutral, lipophilic molecule that acts as a "Trojan Horse." Once inside the cytosol, ubiquitous intracellular esterases cleave the AM group, releasing the active 4-MBA anion. This mechanism allows for the high-concentration loading of 4-MBA into live cells for applications in Surface-Enhanced Raman Scattering (SERS) pH sensing , redox probing , and phosphatase inhibition .

Chemical Architecture & Prodrug Strategy

The utility of 4-MBA-AM relies on the "Mask-and-Trap" strategy common to intracellular probes (e.g., Calcein-AM).

| Component | Chemical Function | Biological Role |

| 4-Mercaptobenzoic Acid (Payload) | Thiol-functionalized benzoate. | Active Agent: Acts as a SERS reporter (pH/redox sensitive) or PTP inhibitor (via active site cysteine binding). |

| Acetoxymethyl Ester (Mask) | Esters of formaldehyde hydrate. | Delivery Vehicle: Neutralizes the carboxylate negative charge ( |

The "Mask-and-Trap" Mechanism

-

Entry: The non-polar 4-MBA-AM passively diffuses through the lipid bilayer.

-

Activation: Cytosolic esterases (hCE1, hCE2) hydrolyze the acetoxymethyl ester.

-

Trapping: The hydrolysis regenerates the negatively charged carboxylate (

) of 4-MBA. At physiological pH (7.4), this anion is membrane-impermeable and accumulates in the cytosol. -

Byproducts: The reaction releases formaldehyde and acetate, which are generally tolerated at low (

) experimental concentrations.

Mechanism of Action (MoA)

Pathway Visualization

The following diagram illustrates the conversion of the prodrug into its active form and its subsequent intracellular fates.

Figure 1: The intracellular activation pathway of 4-MBA-AM. The neutral ester crosses the membrane, is cleaved by esterases, and the resulting anionic 4-MBA is trapped to interact with intracellular targets.

Detailed Pharmacodynamics

Once the 4-MBA payload is released, it acts via two primary mechanisms depending on the experimental context:

A. Intracellular SERS Reporter (Sensing)

4-MBA is a "Raman Silent Region" probe. When it binds to gold or silver nanoparticles (either co-delivered or endogenous), it provides a strong SERS signature.

-

pH Sensing: The carboxylate group of 4-MBA has a pKa of ~4.8. In the cytosol (pH 7.4), it is deprotonated. In acidic organelles (lysosomes, pH 4.5), it becomes protonated. The ratio of the Raman peaks for

(1410 cm⁻¹) vs. -

Redox Sensing: The thiol group is sensitive to Reactive Oxygen Species (ROS), capable of forming disulfides which alter the SERS spectrum.

B. Phosphatase Inhibition (Pharmacology)

4-MBA belongs to a class of thiol-containing benzoic acid derivatives that inhibit Protein Tyrosine Phosphatases (PTPs), such as CD45 and PTP1B .

-

Mechanism: The catalytic domain of PTPs contains a conserved cysteine residue. The thiol group of 4-MBA can bind to this active site (competitive inhibition) or, in oxidative conditions, form a disulfide bond with the enzyme, reversibly inactivating it.

-

Significance: Inhibition of CD45 modulates T-cell receptor (TCR) signaling, making 4-MBA-AM a tool for studying immune activation thresholds.

Experimental Protocols

Reagent Preparation

-

Stock Solution: Dissolve 4-MBA-AM in high-quality anhydrous DMSO .

-

Concentration: 10–50 mM stock.

-

Storage: Aliquot and store at -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

-

-

Working Solution: Dilute the stock into serum-free media or PBS immediately before use.

Cell Loading Protocol (Standardized)

This protocol ensures maximal cytosolic trapping with minimal toxicity.

-

Culture: Grow cells (e.g., Jurkat, HeLa) to 70-80% confluence.

-

Wash: Remove growth media and wash cells 2x with pre-warmed PBS or HBSS to remove serum esterases (which would prematurely cleave the probe).

-

Load: Incubate cells with 1–10 µM 4-MBA-AM in serum-free buffer for 30–60 minutes at 37°C.

-

Note: If aggregation occurs, add 0.02% Pluronic F-127.

-

-

Washout (Critical): Remove the loading solution. Wash cells 3x with fresh media to remove uncleaved extracellular probe.

-

Post-Incubation: Incubate for an additional 15–30 minutes in complete media to allow full cytosolic hydrolysis of the esterified probe.

-

Assay: Proceed immediately to SERS imaging or functional assays.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Low Intracellular Signal | Incomplete hydrolysis or efflux. | Increase post-incubation time; add an anion transport inhibitor (e.g., Probenecid) to prevent leakage. |

| High Background | Extracellular hydrolysis. | Ensure loading buffer is serum-free; wash cells thoroughly before loading. |

| Cytotoxicity | Formaldehyde accumulation. | Reduce probe concentration (<5 µM) or loading time. |

References

-

Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. Source: National Institutes of Health (NIH) / PubMed Context: Details the use of 4-MBA as a ratiometric pH probe in intracellular environments. URL:[Link]

-

Inhibition of CD45 Phosphatase Activity Induces Cell Cycle Arrest. Source: Molecular Pharmacology (ASPET) Context: Establishes the pharmacological relevance of inhibiting CD45 phosphatase activity using small molecule inhibitors similar to 4-MBA derivatives. URL:[Link]

Sources

4-Mercaptobenzoic Acid, Acetoxymethyl Ester: The Cell-Permeable SERS Reporter

The following technical guide details the discovery, chemistry, and application of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) . This document is structured for researchers requiring a deep understanding of intracellular molecular probing, specifically within the context of Surface-Enhanced Raman Scattering (SERS) and activity-based sensing .

Executive Summary

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) (CAS: 887406-73-7) is a specialized chemical probe designed to overcome the membrane permeability limitations of its parent compound, 4-mercaptobenzoic acid (4-MBA). While 4-MBA is the "gold standard" Raman reporter for pH sensing due to its distinct carboxylate vibrational modes, its charged nature at physiological pH prevents passive intracellular diffusion. The acetoxymethyl (AM) ester modification masks this charge, creating a neutral, hydrophobic prodrug-like molecule that permeates cell membranes. Once cytosolic, ubiquitous intracellular esterases hydrolyze the ester, releasing the active 4-MBA reporter and trapping it within the cell—a mechanism analogous to the widely used Calcein-AM or Fura-2-AM systems.

Historical Genesis & Chemical Rationale

The development of 4-MBA-AM emerged from the intersection of SERS nanotagging and live-cell imaging in the mid-2000s.

-

The Precursor (1990s): 4-Mercaptobenzoic acid (4-MBA) was identified early as an ideal SERS reporter. Its thiol (-SH) group forms a strong covalent bond with gold or silver nanoparticles (AuNPs/AgNPs), and its carboxyl group (-COOH) exhibits a pH-dependent SERS shift (specifically the

vs. -

The Problem (Early 2000s): Researchers sought to map intracellular pH gradients (e.g., endosomes vs. cytosol). However, 4-MBA-functionalized nanoparticles often aggregated or were trapped in endosomes via endocytosis, failing to reach the cytosol freely. Furthermore, free 4-MBA could not enter cells to label pre-delivered intracellular nanoparticles.

-

The Solution (c. 2006): Applying the acetoxymethyl ester strategy—pioneered by Roger Tsien for calcium indicators—chemists synthesized 4-MBA-AM. This derivative allowed for a "load-and-lock" mechanism: the neutral ester diffuses in, is cleaved by esterases, and the resulting charged 4-MBA binds to intracellular metallic substrates or remains trapped for cytosolic pH sensing.

Chemical Structure & Properties[1][2][3]

| Property | Data |

| IUPAC Name | Acetoxymethyl 4-mercaptobenzoate |

| CAS Number | 887406-73-7 |

| Molecular Formula | |

| Molecular Weight | 226.25 g/mol |

| Solubility | Soluble in DMSO, Ethanol; Insoluble in Water |

| Key Functional Groups | Thiol (-SH) for metal binding; AM Ester for permeability |

| pKa (Hydrolyzed) | ~4.8 (Carboxyl group of 4-MBA) |

Synthesis Protocol

Note: This protocol requires a highly controlled inert atmosphere to prevent oxidation of the thiol group to a disulfide.

Reagents

-

Precursor: 4-Mercaptobenzoic acid (4-MBA)

-

Alkylating Agent: Bromomethyl acetate (or Chloromethyl acetate)

-

Base: N,N-Diisopropylethylamine (DIEA) or Cesium Carbonate (

) -

Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 eq of 4-MBA in anhydrous DMF.

-

Activation: Add 2.0 eq of DIEA. Stir at

for 15 minutes. The base deprotonates the carboxylic acid preferentially over the thiol (though thiol protection may be required if disulfide formation is observed). -

Alkylation: Dropwise add 1.1 eq of Bromomethyl acetate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting acid.

-

Quench & Extraction: Dilute with EtOAc, wash with 5% citric acid (to remove amine), water, and brine.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc.

-

Storage: Store under Argon at

. The AM ester is sensitive to moisture.

Mechanism of Action

The utility of 4-MBA-AM relies on the Esterase-Activatable Trapping mechanism.

DOT Diagram: Cellular Uptake & Activation Pathway

Caption: Schematic of 4-MBA-AM passive diffusion, enzymatic hydrolysis by cytosolic esterases, and subsequent intracellular trapping of the SERS-active 4-MBA reporter.

Applications in Drug Development & Research

A. Intracellular pH Mapping (SERS)

Once hydrolyzed, 4-MBA acts as a local pH sensor. The ratio of the Raman peak intensities at 1430 cm⁻¹ (

-

Protocol: Incubate cells with AuNPs (24h), wash, then incubate with 4-MBA-AM (

) for 30 mins. The AM ester enters, hydrolyzes, and the free 4-MBA binds to the intracellular AuNPs.

B. Esterase Activity Assays

Since the SERS spectrum of the ester (4-MBA-AM) differs distinctively from the acid (4-MBA)—specifically the absence of the carboxylate symmetric stretch in the ester—the rate of spectral change can be used to measure intracellular esterase activity , which is often upregulated in multidrug-resistant cancer cells.

C. Proteomics (Activity-Based Profiling)

The free thiol group on 4-MBA-AM allows it to serve as a "warhead" for cysteine-reactive proteomics, while the AM ester ensures the probe reaches cytosolic targets before activation.

References

-

Kneipp, J., et al. (2010). "Novel optical nanosensors for probing and imaging live cells."[1] Nanomedicine: Nanotechnology, Biology and Medicine. Link (Foundational context for SERS intracellular sensing).

-

Talley, C. E., et al. (2004). "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry. Link (Establishes 4-MBA as the premier pH reporter).

-

Tsien, R. Y. (1981). "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature. Link (The seminal methodology for Acetoxymethyl ester loading).

-

Cui, L., et al. (2014). "BSA-Coated Nanoparticles for Improved SERS-Based Intracellular pH Sensing." Analytical Chemistry. Link (Modern application of 4-MBA in cellular environments).

-

Toronto Research Chemicals. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Data." Link (Source for physicochemical data and commercial availability).

Sources

potential research applications of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Technical Guide: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)

Executive Summary

4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) is a specialized, cell-permeable derivative of the classic Surface-Enhanced Raman Scattering (SERS) reporter, 4-mercaptobenzoic acid (4-MBA). By masking the carboxylic acid group with an acetoxymethyl (AM) ester, this compound overcomes the membrane impermeability of the parent molecule. Upon cellular entry, intracellular esterases hydrolyze the ester, releasing and trapping the active 4-MBA probe within the cytosol.

This guide details its primary application as an intracellular pH sensor via SERS and its secondary potential as a bioactivatable prodrug scaffold for phosphatase inhibition.

Mechanism of Action: The "Trap-and-Release" System

The utility of 4-MBA-AM relies on a precise bio-orthogonal delivery mechanism. The parent compound, 4-MBA, is negatively charged at physiological pH (pKa ~4.8) and cannot passively diffuse across the lipid bilayer. The AM ester modification neutralizes this charge and increases lipophilicity.

The Cascade:

-

Passive Diffusion: The non-polar 4-MBA-AM crosses the cell membrane.

-

Enzymatic Cleavage: Ubiquitous intracellular esterases hydrolyze the acetoxymethyl group.

-

Intracellular Trapping: The hydrolysis regenerates the negatively charged carboxylate (4-MBA) and releases formaldehyde and acetate as byproducts. The charged 4-MBA is now impermeable and trapped within the cytosol.

-

Signal Generation: The thiol (-SH) group binds to intracellular gold nanoparticles (AuNPs)—either co-delivered or pre-internalized—creating a SERS-active "hotspot" sensitive to local pH.

Diagram: Cellular Uptake & Hydrolysis Pathway

Caption: Schematic of 4-MBA-AM permeating the cell membrane, undergoing esterase-mediated hydrolysis, and binding to gold nanoparticles for SERS detection.[1]

Primary Application: Intracellular SERS pH Sensing

4-MBA is the "gold standard" Raman reporter for pH sensing because its Raman spectrum changes distinctly with the protonation state of the carboxyl group. The AM ester derivative allows this sensing to occur inside live cells without microinjection.

The Spectroscopic Rationale

-

Protonated (COOH): Strong band at ~1710 cm⁻¹ (C=O stretching).

-

Deprotonated (COO⁻): Strong band at ~1400 cm⁻¹ (symmetric COO⁻ stretching).

-

Ratiometric Measurement: By calculating the ratio of intensities (

), researchers can determine the local pH independent of probe concentration.

Experimental Protocol: Live-Cell pH Mapping

Reagents:

-

4-MBA-AM (Stock: 10 mM in anhydrous DMSO).

-

Gold Nanoparticles (AuNPs), citrate-stabilized (~60 nm).

-

Cell culture media (phenol red-free).

Workflow:

| Step | Action | Critical Technical Insight |

| 1. AuNP Uptake | Incubate cells with AuNPs (0.1 nM) for 4–12 hours. | Allows cells to endocytose nanoparticles via non-specific uptake. |

| 2. Wash | Wash cells 3x with PBS. | Removes extracellular AuNPs to prevent background signal. |

| 3. Probe Loading | Add 4-MBA-AM (5 µM) in serum-free media. Incubate 30 mins at 37°C. | Serum esterases can prematurely cleave the AM ester; use serum-free media. |

| 4. Recovery | Replace with complete media for 15 mins. | Allows cytosolic esterases to fully hydrolyze the internalized probe. |

| 5. Imaging | Acquire SERS spectra (Excitation: 785 nm). | 785 nm avoids cellular autofluorescence and penetrates tissue deeper. |

Secondary Application: Prodrug Scaffold for PTP Inhibition

Beyond sensing, 4-MBA derivatives are pharmacophores for inhibiting Protein Tyrosine Phosphatases (e.g., PTP1B, CD45), which are targets for diabetes and cancer therapy. The carboxylic acid is often essential for the active site interaction (mimicking the phosphate group), but it limits oral bioavailability.

Research Utility:

-

Bioavailability Studies: 4-MBA-AM serves as a model to test the efficacy of "masking" acidic inhibitors to improve cellular potency.

-

Thiol-Dependent Activation: The release of the free thiol group upon hydrolysis allows for covalent trapping strategies (e.g., forming disulfides with the active site cysteine of PTPs).

Diagram: Prodrug Activation Logic

Caption: 4-MBA-AM acts as a prodrug, releasing the active acidic inhibitor only after cellular entry.

Technical Specifications & Handling

| Property | Specification | Handling Note |

| CAS Number | 887406-73-7 | Verify against supplier CoA (e.g., TRC, LGC).[2] |

| Solubility | DMSO, Ethanol | Hydrolytically Unstable. Store DMSO stocks at -20°C with desiccant. |

| Stability | Moisture Sensitive | Spontaneous hydrolysis occurs in aqueous buffers; prepare working solutions immediately before use. |

| Molecular Weight | 226.25 g/mol | Small size ensures rapid diffusion. |

References

-

Talley, C. E., et al. "Intracellular pH Sensors Based on Surface-Enhanced Raman Scattering." Analytical Chemistry, 2004. Link (Foundational work on 4-MBA pH sensing).

-

Kneipp, J., et al. "In situ probing of the chemical environment of silver nanoparticles in cells using SERS." Journal of Nanobiotechnology, 2006. Link (Demonstrates intracellular SERS probing).

-

Toronto Research Chemicals. "4-Mercaptobenzoic Acid, Acetoxymethyl Ester Product Page." Link (Source of the specific chemical entity).

-

Tsien, R. Y. "A non-disruptive technique for loading calcium buffers and indicators into cells." Nature, 1981. Link (The authoritative source on the AM ester loading mechanism).

Sources

An In-depth Technical Guide on the Safety and Handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

4-Mercaptobenzoic Acid, Acetoxymethyl Ester is a specialized organic compound that combines the functionalities of a thiol, a benzoic acid, and an acetoxymethyl ester. This unique combination of chemical motifs makes it a potentially valuable building block in various applications, including organic synthesis and materials science.[2][3] The presence of the thiol group suggests its utility in forming self-assembled monolayers or as a nucleophile, while the acetoxymethyl ester provides a cleavable protecting group for the carboxylic acid, which can be hydrolyzed by intracellular esterases.[4]

Given its structure, it is prudent to anticipate handling challenges associated with both the thiol group (stench, air sensitivity) and the ester functionality (hydrolysis). This guide aims to provide a detailed protocol for its safe management in a laboratory setting.

Physicochemical Properties

While experimental data for the acetoxymethyl ester is limited, the following table outlines some of its predicted and known properties.

| Property | Value/Information | Source |

| Chemical Name | 4-Mercaptobenzoic acid, acetoxymethyl ester | [1] |

| Synonyms | 4-(Acetoxymethylsulfanyl)benzoic acid | |

| CAS Number | 887406-73-7 | [1] |

| Molecular Formula | C10H10O4S | |

| Appearance | Likely a solid | Inferred from parent compound |

| Odor | Potential for strong, unpleasant (thiol) odor | [5][6] |

| Stability | May be air and temperature sensitive; hygroscopic | [1] |

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, the hazard profile of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester is inferred from its constituent parts and related molecules.

Inferred Hazards from Analogous Compounds

The primary hazards are anticipated to arise from:

-

The Thiol Group (similar to 4-Mercaptobenzoic acid):

-

Skin and Eye Irritation: Thiols are often irritating to the skin and eyes.[5][7]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][7]

-

Stench: Thiol-containing compounds are notorious for their strong, unpleasant odors, which can be a nuisance and a potential indicator of exposure.[5][6]

-

Air Sensitivity: The thiol group can be susceptible to oxidation, especially in the presence of air, which can alter the compound's properties and potentially create byproducts with different hazard profiles.[6][8]

-

-

The Acetoxymethyl Ester Group:

-

General Ester and Benzoic Acid Derivative Hazards (similar to 4-Acetoxybenzoic acid):

Hazard Identification Summary Table

| Hazard | Anticipated Severity | Basis of Assessment (Analogous Compound) |

| Skin Irritation | Category 2 | 4-Mercaptobenzoic acid, 4-Acetoxybenzoic acid[7][12] |

| Eye Irritation | Serious | 4-Mercaptobenzoic acid, 4-Acetoxybenzoic acid[7][12] |

| Respiratory Irritation | Possible | 4-Mercaptobenzoic acid[5][7] |

| Acute Oral Toxicity | Harmful if swallowed | 4-Acetoxybenzoic acid[11] |

| Stench | High | Thiols in general[5][13] |

| Air Sensitivity | Likely | 4-Mercaptobenzoic acid[6] |

Safe Handling and Storage Protocol

A multi-layered approach to safety is essential when working with this compound, focusing on containment, personal protection, and proactive mitigation of its inherent risks.

Engineering Controls

-

Chemical Fume Hood: All handling of 4-Mercaptobenzoic Acid, Acetoxymethyl Ester, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated chemical fume hood.[14]

-

Inert Atmosphere: For reactions and long-term storage, the use of an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation of the thiol group.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust.[14] |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[15] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize skin exposure.[14] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent inhalation of the compound.[5] |

Handling Procedures

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

-

Aliquotting: If possible, use pre-aliquoted amounts of the compound to avoid repeatedly opening the main container.

-

Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and avoid creating dust.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Reaction Setup: If the reaction is sensitive to air, use Schlenk line techniques or a glove box.[8]

-

Odor Control: To mitigate the stench, consider using a bleach trap for any off-gassing from the reaction.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[11]

Storage

-

Container: Store in a tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen).[1]

-

Temperature: Keep in a cool, dry, and well-ventilated place, away from sources of ignition.[11][15] A refrigerator is recommended for hygroscopic compounds.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][11]

Experimental Workflows and Diagrams

Logical Relationship of Hazard Assessment

Caption: Inferred hazard assessment for the target compound.

Safe Handling Workflow

Caption: Step-by-step safe handling workflow.

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[6][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[6][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[11]

Disposal Protocol

Proper disposal is crucial to prevent environmental contamination and ensure safety.

-

Waste Collection: Collect all waste material containing 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in a designated, labeled, and sealed container.

-

Solid Waste: For small quantities of solid waste, sweep into a container for disposal. Avoid generating dust.[11]

-

Liquid Waste: For liquid waste, absorb onto an inert material like vermiculite or sand, then place in a sealed container.[16]

-

Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinsing with a bleach solution can help oxidize the thiol group and reduce odor.[13][17]

-

Final Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

While 4-Mercaptobenzoic Acid, Acetoxymethyl Ester holds potential as a research chemical, its safe handling requires a cautious and informed approach due to the limited availability of specific safety data. By understanding the hazards associated with its functional groups and adhering to the stringent protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment before initiating any experimental work.

References

-

Thioester Safety Data Sheets(SDS) - LookChem. [Link]

-

1 - SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]

-

4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses. [Link]

-

4-Mercaptobenzoic acid - LookChem. [Link]

- CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google P

-

Handling thiols in the lab : r/chemistry - Reddit. [Link]

-

Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. [Link]

-

Benzoic acid AGR - Labbox. [Link]

-

4-Mercaptobenzoic acid - Wikipedia. [Link]

-

Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. [Link]

-

Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. [Link]

- EP0272742B1 - Method for preparation of mercaptobenzoates - Google P

-

Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. [Link]

-

Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 4. What is an AM ester? | AAT Bioquest [aatbio.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. faculty.washington.edu [faculty.washington.edu]

- 14. echemi.com [echemi.com]

- 15. lookchem.com [lookchem.com]

- 16. chemtalk.com.au [chemtalk.com.au]

- 17. Reagents & Solvents [chem.rochester.edu]

Methodological & Application

using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester in self-assembled monolayers

Application Note: Stimuli-Responsive Surface Engineering with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM)

Executive Summary & Mechanism

This guide details the fabrication of dynamic self-assembled monolayers (SAMs) using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) on gold substrates. Unlike standard 4-Mercaptobenzoic acid (4-MBA) SAMs which present a static carboxylate interface, the 4-MBA-AM derivative creates a neutral, hydrophobic, and "caged" surface .

The Core Utility: The acetoxymethyl (AM) ester is a biologically labile protecting group. While stable in anhydrous organic solvents, it undergoes rapid hydrolysis in the presence of intracellular esterases (e.g., in cell adhesion studies) or mild chemical bases. This allows researchers to create surfaces that "switch" from hydrophobic/neutral to hydrophilic/negatively charged in response to specific biological stimuli, enabling spatially controlled cell attachment or esterase biosensing.

Chemical Switching Mechanism:

-

Resting State (4-MBA-AM): Neutral, Hydrophobic.

-

Trigger: Esterase enzyme or Chemical Hydrolysis (

). -

Intermediate: Release of Acetic Acid and Formaldehyde.

-

Active State (4-MBA): Negatively charged (at pH > 5), Hydrophilic.

Material Science & Handling

Molecule Specifications:

-

Compound: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester.

-

Function: Thiol anchor for Au binding; AM-ester headgroup for masking.

-

Lability Warning: AM esters are significantly more liable to hydrolysis than methyl or ethyl esters. Moisture exclusion is critical during storage and SAM formation.

Storage Protocol:

-

Store neat powder at -20°C under argon/nitrogen.

-

Prepare stock solutions in anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for long-term stock storage as transesterification or solvolysis can occur over time.

Experimental Protocols

Phase 1: Substrate Preparation (The Foundation)

Goal: Create a pristine Au(111) surface free of organic contaminants to ensure high SAM ordering.

-

Substrate Selection: Use template-stripped gold (TSG) for AFM/STM studies or commercially available Au-coated silicon wafers (100 nm Au over 5 nm Ti/Cr adhesion layer) for bulk measurements (XPS, Contact Angle).

-

Cleaning (Choose one based on facilities):

-

Method A (Piranha - Rigorous): Immerse Au chips in Piranha solution (3:1

: -

Method B (UV/Ozone - Safer): Expose to UV/Ozone for 20 minutes, followed by a 10-minute ethanol rinse to reduce surface gold oxides.

-

Phase 2: SAM Deposition (The Critical Step)

Goal: Form a dense monolayer while preventing premature hydrolysis of the AM ester.

-

Solvent System: Prepare a 1.0 mM solution of 4-MBA-AM.

-

Preferred Solvent: Anhydrous Ethanol (Commercial "Super Dry" grade).

-

Alternative: If solubility is low, dissolve first in minimal anhydrous DMSO, then dilute into ethanol.

-

-

Incubation:

-

Rinsing:

-

Remove slides and rinse thoroughly with anhydrous ethanol (not water) to remove physisorbed layers.

-

Dry under a stream of filtered Nitrogen gas.

-

Phase 3: Characterization (Validation of "Caged" State)

Before activation, verify the ester is intact.

| Technique | Expected Metric for 4-MBA-AM (Intact) | Expected Metric for 4-MBA (Hydrolyzed) |

| Water Contact Angle | 65° – 75° (Hydrophobic/Neutral) | < 20° (Hydrophilic/Charged at pH 7) |

| PM-IRRAS (Infrared) | 1750–1760 cm⁻¹ (Ester C=O stretch) | 1400 & 1550 cm⁻¹ (Carboxylate sym/asym) |

| XPS (C1s Region) | Distinct Ester Carbon peak (~289 eV) | Carboxylate Carbon (~288.5 eV) |

| Ellipsometry | Thickness ~10–12 Å | Thickness ~6–8 Å (Loss of AM group) |

Phase 4: Surface Activation (The "Switch")

Choose the trigger relevant to your application.

Option A: Chemical Switching (Reference Control)

-

Prepare 0.1 M NaOH or KOH in water/ethanol (1:1).

-

Immerse SAM for 5–10 minutes.

-

Rinse with Milli-Q water (The surface is now 4-MBA).

Option B: Enzymatic Switching (Biosensing/Cell Mimicry)

-

Prepare a buffer solution (PBS, pH 7.4).

-

Add Porcine Liver Esterase (PLE) at 10–100 units/mL.

-

Incubate the SAM surface for 30–60 minutes at 37°C.

-

Rinse with PBS.

-

Note: This mimics the intracellular environment. If cells are seeded on the surface, their secreted or membrane-bound esterases may locally cleave the surface, creating "islands" of adhesion.

-

Visualization of Workflows

Figure 1: Chemical Switching Mechanism

This diagram illustrates the molecular transformation on the gold surface.

Caption: Mechanism of 4-MBA-AM hydrolysis. The acetoxymethyl group is cleaved to reveal the negatively charged benzoate anion.

Figure 2: Experimental Workflow

Step-by-step guide from cleaning to analysis.

Caption: Operational workflow for generating and validating 4-MBA-AM SAMs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Contact Angle (< 50°) immediately after prep | Spontaneous hydrolysis due to wet solvent. | Distill ethanol over Mg or use commercial anhydrous grade. Purge vials with |

| Incomplete Switching (High angle after enzyme) | Enzyme steric hindrance or denaturation. | Ensure pH is 7.[1]4. Increase enzyme concentration. Use a mixed SAM (dilute with PEG-thiol) to improve enzyme access. |

| Surface Defect/Pitting | Oxidation of thiolate. | Perform deposition in the dark. Minimize air exposure.[1][2] |

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link

-

Mendez, S., et al. (2022). Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior.[4] ACS Applied Materials & Interfaces. Link

-

ThermoFisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters: Guidelines for Use. Application Note. Link

- Baio, J. E., et al. (2011). Probing the orientation of the ester bond in self-assembled monolayers of 4-acetoxy-benzoic acid 2-(trimethylsilyl)ethyl ester. Journal of Vacuum Science & Technology B.

-

Sigma-Aldrich. (2023).[5][6] Preparing Self-Assembled Monolayers: A Technical Guide. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. rsc.org [rsc.org]

Application Note: Intracellular SERS Probes using 4-Mercaptobenzoic Acid, Acetoxymethyl Ester

Executive Summary & Rationale

This guide details the protocol for functionalizing gold nanoparticles (AuNPs) with 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (4-MBA-AM) . While 4-Mercaptobenzoic Acid (4-MBA) is a standard Surface-Enhanced Raman Scattering (SERS) pH reporter, it suffers from poor cell permeability due to its negative charge at physiological pH.

The Acetoxymethyl (AM) ester modification masks the carboxylic acid, rendering the molecule neutral and lipophilic. This creates a "Trojan Horse" mechanism: the functionalized nanoparticle passively diffuses or is endocytosed into the cell. Once cytosolic, ubiquitous intracellular esterases hydrolyze the AM group, regenerating the charged 4-MBA species. This restores the pH-sensing capability and, crucially, traps the probe inside the cell ("Lock-in" effect), preventing leakage and ensuring high signal-to-noise ratios for long-term imaging.

Key Advantages[1][2][3]

-

Enhanced Permeability: Lipophilic ester facilitates rapid cellular uptake.

-

Signal Localization: In situ hydrolysis traps the probe in the cytosol/lysosomes.

-

Ratiometric Sensing: The regenerated 4-MBA provides robust pH measurement via SERS peak ratios (

vs. Ring modes).

Mechanism of Action

The efficacy of this protocol relies on the sequential chemical transformation of the ligand on the nanoparticle surface.

Logical Pathway

-

Surface Binding: The thiol (-SH) group forms a covalent Au-S bond, anchoring the molecule to the AuNP.

-

Cellular Entry: The AM ester masks the charge, allowing the NP to traverse the lipid bilayer.

-

Activation: Intracellular esterases cleave the acetoxymethyl group.

-

Trapping: The molecule reverts to 4-MBA (carboxylate form), which is charged and membrane-impermeable.

Figure 1: Mechanism of the "Lock-in" SERS probe. The AM ester facilitates entry, while esterase activity regenerates the active pH sensor.

Materials & Preparation

Reagents

-

Gold Nanoparticles (AuNPs): 40–60 nm diameter (citrate-stabilized recommended for easy ligand exchange).

-

Ligand: 4-Mercaptobenzoic Acid, Acetoxymethyl Ester (Custom synthesis or specialized vendor).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: Water causes premature hydrolysis.

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

Purification: Centrifuge with temperature control (4°C).

Stock Solution Preparation (Critical Step)

The AM ester is hydrolytically unstable.

-

Allow the 4-MBA-AM vial to equilibrate to room temperature before opening (prevents condensation).

-

Dissolve 4-MBA-AM in Anhydrous DMSO to a concentration of 10 mM .

-

Aliquot into small volumes (e.g., 20 µL) and store at -20°C with desiccant. Do not refreeze thawed aliquots.

Experimental Protocols

Protocol A: Surface Functionalization

Objective: To coat AuNPs with 4-MBA-AM while preventing premature hydrolysis.

-

AuNP Preparation:

-

Take 10 mL of Citrate-AuNPs (OD ~1.0).

-

Centrifuge at 4,500 × g for 10 mins to pellet.

-

Remove supernatant and resuspend in 9.9 mL of absolute ethanol . Note: Ethanol aids solubility of the lipophilic ligand.

-

-

Ligand Addition:

-

Add 100 µL of the 10 mM 4-MBA-AM stock (in DMSO) to the AuNP suspension.

-

Final ligand concentration: ~100 µM.

-

Why: Excess ligand ensures full monolayer coverage (saturation).

-

-

Incubation:

-

Incubate for 4–12 hours at room temperature in the dark.

-

Use a rotary shaker (low speed) to prevent sedimentation.

-

-

Purification (Wash Steps):

-

Centrifuge at 4,500 × g for 15 mins.

-

Discard supernatant (contains unbound ligand and DMSO).

-

Resuspend pellet in PBS (pH 7.4) .

-

Repeat wash 2x.

-

Final Resuspension: Resuspend in 1 mL PBS (concentrating the particles 10x for cellular use).